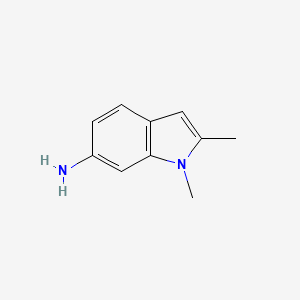

1,2-Dimethyl-1H-indol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

1,2-dimethylindol-6-amine |

InChI |

InChI=1S/C10H12N2/c1-7-5-8-3-4-9(11)6-10(8)12(7)2/h3-6H,11H2,1-2H3 |

InChI Key |

OPPQQEIUEZSYKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1C)C=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2 Dimethyl 1h Indol 6 Amine

Classical and Contemporary Strategies for Indole (B1671886) Nucleus Construction

The formation of the indole ring system is a well-explored area of organic synthesis, with several named reactions offering viable pathways to methylated and C6-substituted indoles.

Adaptations of Fischer Indole Synthesis for Methylated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust and widely utilized method for the construction of indole rings from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The general mechanism involves the initial formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole core. wikipedia.orgmdpi.com

For the synthesis of 1,2-Dimethyl-1H-indol-6-amine, a plausible Fischer approach would involve the reaction of N¹-methyl-4-methyl-3-aminophenylhydrazine with acetone. The key challenge in this approach lies in the synthesis of the appropriately substituted phenylhydrazine precursor. A potential route to a precursor for the 6-amino group involves the use of a nitro-substituted phenylhydrazine, which can be reduced at a later stage. For instance, the Fischer indolization of a nitrophenylhydrazone followed by methylation could yield a dimethylated nitroindole. tandfonline.com

The choice of acid catalyst is crucial in the Fischer synthesis and can influence the reaction's efficiency and regioselectivity, especially when using unsymmetrical ketones. mdpi.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) have been successfully employed. wikipedia.org

A modern variation of the Fischer indole synthesis involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the classical method and expands the scope of the reaction. wikipedia.org

Regioselective Considerations in Reissert Indole Synthesis for C6-Substitution

The Reissert indole synthesis offers another classical route, commencing from an o-nitrotoluene and diethyl oxalate. rsc.orgwikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which then undergoes reductive cyclization, typically with zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org Subsequent decarboxylation affords the indole. wikipedia.org

To apply this to this compound, one would need to start with 2,4-dimethyl-1,3-dinitrobenzene or a related precursor that would allow for the eventual formation of the 6-amino group. The Reissert synthesis is particularly useful for preparing substituted indoles, and the reaction conditions can be optimized. For instance, potassium ethoxide has been shown to provide better yields in the initial condensation step compared to sodium ethoxide. wikipedia.org While the classical Reissert synthesis yields an indole unsubstituted at the 2-position after decarboxylation, modifications would be necessary to introduce the 2-methyl group.

Applicability of Leimgruber-Batcho Indole Synthesis to Dimethylated Systems

The Leimgruber-Batcho indole synthesis has emerged as a powerful and popular alternative to the Fischer synthesis, primarily due to the ready availability of starting o-nitrotoluenes and the mild reaction conditions that afford high yields. wikipedia.orgclockss.org The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal), followed by reductive cyclization of the enamine to the indole. wikipedia.orgyoutube.com

This methodology is highly adaptable for the synthesis of substituted indoles. researchgate.net For the target molecule, a plausible starting material would be 4-methyl-2,5-dinitrotoluene. The initial enamine formation would be followed by a reductive cyclization step. A variety of reducing agents can be employed for this transformation, including Raney nickel with hydrazine, palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org This method directly installs the C2 of the indole ring from the formamide acetal, and the N1-methyl group would need to be introduced in a separate step, potentially by alkylation of the resulting indole.

Modern Catalytic Approaches for Indole Ring Formation

Contemporary organic synthesis has seen the development of numerous catalytic methods for indole formation, often offering milder conditions and greater functional group tolerance. Palladium-catalyzed reactions have been at the forefront of these advancements. acs.orgdiva-portal.org For instance, the synthesis of 1,2,3,5-tetrasubstituted indoles has been achieved on a solid support using palladium-catalyzed Sonogashira and Suzuki coupling reactions. nih.gov Such strategies could be adapted for the synthesis of this compound by careful selection of the starting materials and coupling partners.

Another notable catalytic method is the Watanabe indole synthesis, which can produce 1,2-dimethylindole (B146781) from the reaction of N-methylaniline with propylene (B89431) glycol using a ruthenium catalyst. While this provides the desired 1,2-dimethylindole core, subsequent functionalization at the C6 position would be necessary.

Selective Introduction and Functionalization of the 6-Amino Group

The introduction of the amino group at the C6 position of the 1,2-dimethylindole scaffold is a critical step that requires high regioselectivity.

Optimized Nitration-Reduction Sequences for 6-Amination

A common and effective strategy for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. The regioselectivity of the nitration of the indole ring is highly dependent on the reaction conditions and the substituents already present on the ring. bhu.ac.in

For a 1,2-dimethylindole, direct nitration would likely lead to a mixture of isomers. However, by protecting the indole nitrogen, the regioselectivity of electrophilic substitution can be influenced. Nitration of 1-acetylindoline, for example, leads to the 5-nitro derivative due to the para-directing effect of the N-acetyl group. thieme-connect.com In contrast, nitration of the protonated indoline (B122111) directs the nitro group to the 6-position. thieme-connect.com

A viable strategy for the synthesis of this compound could therefore involve the synthesis of 1,2-dimethylindoline, followed by nitration under acidic conditions to favor the formation of 1,2-dimethyl-6-nitroindoline. Subsequent aromatization (dehydrogenation) would yield 1,2-dimethyl-6-nitroindole.

Alternatively, one could start with a pre-functionalized precursor. The synthesis of 1,6-disubstituted indoles has been reported by alkylating 6-nitro-1H-indole. nih.gov A patent describes the preparation of 1-methyl-6-nitroindole from 6-nitroindole (B147325) using dimethyl carbonate. google.com This intermediate could then be subjected to a C2-methylation.

Once the 1,2-dimethyl-6-nitroindole is obtained, the final step is the reduction of the nitro group to the desired 6-amino group. This is a standard transformation that can be achieved with high efficiency using various reducing agents, such as palladium on carbon with hydrogen gas, tin(II) chloride, or sodium dithionite. nih.govresearchgate.net

Below is a table summarizing potential synthetic routes and key reagents:

| Synthetic Route | Key Steps | Starting Materials | Key Reagents |

| Fischer Indole Synthesis | Hydrazone formation, Cyclization, N-Methylation, Nitration, Reduction | 4-Nitrotoluene, Acetone | Phenylhydrazine, Acid catalyst, Methylating agent, Nitrating agent, Reducing agent |

| Leimgruber-Batcho Synthesis | Enamine formation, Reductive cyclization, N-Methylation | 4-Methyl-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent, Methylating agent |

| Nitration-Reduction | N-Methylation, C2-Methylation, Nitration, Reduction | Indole | Methylating agent, Nitrating agent, Reducing agent |

Direct Amination Methodologies and Their Regioselectivity

Direct C-H amination of the indole core represents a highly atom-economical approach to installing an amino group. However, controlling the regioselectivity of this transformation is a significant challenge due to the multiple reactive sites on the indole ring. rsc.orgndl.go.jp For the synthesis of this compound, direct amination would ideally target the C6 position of a pre-existing 1,2-dimethylindole skeleton.

Recent advancements have seen the development of transition metal-catalyzed C-H amination reactions that offer improved regioselectivity. For instance, palladium- and copper-catalyzed systems have been employed for the direct amination of indoles, often showing a preference for the C2 position. acs.org Achieving C6 selectivity often requires the use of directing groups or exploiting the inherent electronic properties of the substituted indole. rsc.org

Research into the regioselective amination of indole derivatives has shown that the substitution pattern on the indole ring significantly influences the position of amination. For instance, electron-donating groups can activate certain positions, while bulky substituents can sterically hinder others. In the context of a 1,2-dimethylindole, the electronic and steric effects of the two methyl groups would play a crucial role in directing an incoming amino group.

A plausible, though challenging, strategy for the synthesis of this compound via direct amination could involve the use of a specifically designed catalyst system that recognizes the electronic and steric environment of the C6 position in 1,2-dimethylindole. Alternatively, a multi-step approach involving the introduction of a directing group at a nearby position to guide the amination to C6, followed by its subsequent removal, could be envisioned.

A generalized representation of a direct amination reaction is shown below:

Table 1: Regioselectivity in Direct Amination of Indoles

| Catalyst System | Position of Amination | Comments |

| Palladium/Copper | Primarily C2 | Good to excellent yields. acs.org |

| Ruthenium(II) | C4 and C5 (diamidation) | Requires a directing group at C3. rsc.orgscispace.com |

| Iridium(III) | C2 and C4 | Regioselective. rsc.org |

This table provides a general overview of regioselectivity in indole amination and is not specific to 1,2-dimethylindole.

Strategic Methylation at the N1 and C2 Positions of the Indole Core

The introduction of methyl groups at the N1 and C2 positions of the indole nucleus is a critical step in the synthesis of the target compound. These methylations can be achieved through various established and emerging protocols.

N-alkylation of the indole nitrogen is a common and generally high-yielding reaction. rsc.org Classical methods often employ a strong base, such as sodium hydride, to deprotonate the indole nitrogen, followed by the addition of an alkylating agent like methyl iodide. rsc.org However, these conditions can sometimes lead to C-alkylation as a side reaction.

More contemporary and milder methods for N-alkylation have been developed to improve selectivity and substrate scope. These include:

Phase-transfer catalysis: This method allows for the use of less harsh bases and can be performed in biphasic systems.

Base-catalyzed one-pot additions: These reactions can proceed under milder conditions, for example, using cesium carbonate as the base. nih.gov

Copper-catalyzed cross-coupling: This approach utilizes N-tosylhydrazones as the alkylating agent in the presence of a copper catalyst. researchgate.net

A one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence has also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, demonstrating the efficiency of modern synthetic strategies. rsc.orgrsc.org

Introducing a methyl group at the C2 position of the indole ring is often more challenging than N-alkylation due to the lower intrinsic reactivity of the C2-H bond compared to the N-H bond. rsc.org However, several strategies have been successfully employed.

One effective approach involves the use of a directing group on the indole nitrogen to facilitate site-selective C-H activation. For example, a pivaloyl directing group has been used with an iridium catalyst to achieve C2-selective methylation. nih.govrsc.orgdiva-portal.org The mechanism involves the formation of a five-membered iridacycle intermediate, which favors functionalization at the C2 position. nih.govrsc.org

Another strategy is the use of a removable directing group, such as an N-2-pyrimidyl moiety, in conjunction with a palladium catalyst to direct methylation to the C2 position. rsc.org Enzymatic methods have also been explored, such as the use of the cobalamin-dependent radical S-adenosylmethionine methylase TsrM, which catalyzes the methylation of C2 in L-tryptophan. nih.gov

Table 2: Comparison of C2-Methylation Techniques for Indoles

| Method | Catalyst/Reagent | Directing Group | Key Features |

| Directed C-H Activation | Iridium(III) | Pivaloyl | High C2 selectivity, proceeds via a five-membered metallocycle. nih.govrsc.orgdiva-portal.org |

| Directed C-H Activation | Palladium | N-2-pyrimidyl | Readily removable directing group. rsc.org |

| Enzymatic Methylation | TsrM | None (substrate-specific) | Highly specific for L-tryptophan and its analogs. nih.gov |

Chemo- and Regioselectivity Challenges in Multi-Substituted Indole Synthesis

The synthesis of a polysubstituted indole like this compound is fraught with challenges related to chemo- and regioselectivity. nih.gov The presence of multiple reactive sites (N1, C2, C3, and the benzene (B151609) ring positions) necessitates careful control over reaction conditions and reagent choice to achieve the desired substitution pattern. mdpi.com

Key challenges include:

N- vs. C-Alkylation: As mentioned, N-alkylation is generally favored, but C-alkylation can occur, especially with less selective reagents or under certain conditions. rsc.org

Regioselectivity on the Benzene Ring: Functionalizing the benzene portion of the indole (positions C4, C5, C6, and C7) with high regioselectivity is a significant hurdle. rsc.org The inherent electronic properties of the indole nucleus favor electrophilic substitution at C3, and to a lesser extent, C2 and C5. Targeting the C6 position often requires overcoming these natural reactivities. rsc.org

Chemoselectivity: When multiple functional groups are present on the indole scaffold, their relative reactivities must be considered to avoid unwanted side reactions. For instance, in a molecule that already contains an amino group, protecting this group might be necessary before performing other transformations to prevent it from reacting.

Multi-component reactions offer a promising avenue to address some of these challenges by constructing complex molecules in a single step with high atom economy and often with good control over selectivity. nih.govacs.org

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of indoles and their derivatives to minimize environmental impact. tandfonline.comtandfonline.comopenmedicinalchemistryjournal.com These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental footprint of a synthesis. openmedicinalchemistryjournal.combohrium.com Reactions in aqueous micellar media have also been shown to be effective for indole synthesis. bohrium.com

Catalyst-Free and Solvent-Free Reactions: Whenever possible, avoiding the use of catalysts and solvents altogether represents an ideal green approach. openmedicinalchemistryjournal.comacs.orgnih.govacs.org Some reactions can be carried out under neat conditions, often with microwave or visible light irradiation to promote the reaction. tandfonline.comopenmedicinalchemistryjournal.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com

Multicomponent Reactions (MCRs): As mentioned, MCRs are inherently green as they combine multiple synthetic steps into a single operation, reducing waste and energy consumption. acs.orgnih.govacs.org

Photocatalysis: Visible-light-mediated reactions offer a sustainable alternative to traditional methods that may require harsh reagents or high temperatures. rsc.org

The development of a truly sustainable synthesis for this compound would likely involve a combination of these green chemistry principles, for example, a one-pot, multi-component reaction in a green solvent under microwave irradiation.

Elucidation of Reactivity and Reaction Mechanisms of 1,2 Dimethyl 1h Indol 6 Amine

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Core

The indole ring is a π-excessive system, making it highly susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution on an unsubstituted indole is the C3 position, as the resulting cationic intermediate (the Wheland intermediate) can be effectively stabilized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, the substitution pattern in 1,2-Dimethyl-1H-indol-6-amine is modulated by the existing substituents.

The methyl groups at the N1 and C2 positions are electron-donating groups through an inductive effect. The N1-methyl group increases the electron density of the pyrrole (B145914) ring, further activating it towards electrophilic attack compared to an N-unsubstituted indole. The C2-methyl group also contributes to the activation of the indole ring. With the C2 position already substituted, electrophilic attack is directed to other available positions on the ring. Given that the C3 position is generally the most reactive site in indoles, it is the expected position for electrophilic attack, even with the presence of the C2-methyl group. bhu.ac.in

The 6-amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution on the benzene ring. Its strong electron-donating character is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system. This directing effect would favor substitution at the C5 and C7 positions, which are ortho and para to the amino group, respectively.

In the case of this compound, there is a competition between the directing effects of the pyrrole ring (directing to C3) and the 6-amino group (directing to C5 and C7). In many indole systems, the pyrrole ring's activation is dominant, leading to substitution on the five-membered ring. bhu.ac.in For instance, in the Vilsmeier-Haack reaction, which is a classic example of electrophilic substitution, indoles are typically formylated at the C3 position. wikipedia.orgpcbiochemres.com It is therefore highly probable that electrophilic attack on this compound would preferentially occur at the C3 position. However, under strongly acidic conditions that could lead to the protonation of the C3 position, the directing effect of the 6-amino group might lead to substitution on the benzene ring, likely at the C5 or C7 position. bhu.ac.in For example, nitration of 2-methylindole (B41428) under acidic conditions is known to yield the 5-nitro derivative. bhu.ac.in

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Reference for Prediction |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-Formyl-1,2-dimethyl-1H-indol-6-amine | bhu.ac.inwikipedia.orgpcbiochemres.com |

| Nitration (mild conditions) | e.g., Benzoyl nitrate | 3-Nitro-1,2-dimethyl-1H-indol-6-amine | bhu.ac.in |

| Nitration (acidic conditions) | e.g., HNO₃, H₂SO₄ | 5-Nitro-1,2-dimethyl-1H-indol-6-amine and/or 7-Nitro-1,2-dimethyl-1H-indol-6-amine | bhu.ac.in |

| Halogenation | e.g., Br₂, mild conditions | 3-Bromo-1,2-dimethyl-1H-indol-6-amine | bhu.ac.in |

Reactions Involving the Aromatic Amino Functionality

The 6-amino group of this compound behaves as a typical aromatic amine, undergoing a variety of reactions to form a range of derivatives.

The nitrogen of the 6-amino group is nucleophilic and can readily react with acylating, sulfonylating, and alkylating agents to produce the corresponding amides, sulfonamides, and alkylated amines.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base yields N-acylated derivatives. These reactions are common for aromatic amines and serve to protect the amino group or to introduce new functionalities. organic-chemistry.orgresearchgate.net For example, the acylation of heterocyclic amines can be achieved with reagents like N-phthaloyl-(S)-alanyl chloride. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), would afford the corresponding sulfonamide.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, polyalkylation can be a competing side reaction. Reductive amination provides a more controlled method for mono-alkylation.

Table 2: Representative Derivative Synthesis from the 6-Amino Group

| Reaction Type | Reagent | Product Type | General Conditions | Reference for General Method |

| Acylation | Acetyl chloride | Amide | Base (e.g., pyridine, triethylamine) | organic-chemistry.orgacs.org |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Base (e.g., pyridine) | - |

| Alkylation | Methyl iodide | Alkylated amine | Base (e.g., K₂CO₃) | google.com |

Primary aromatic amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netgsconlinepress.com This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. researchgate.netacs.org The formation of the C=N double bond is a reversible process. researchgate.netacs.org

Table 3: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Product Type | General Conditions | Reference for General Method |

| Benzaldehyde | Schiff Base (Imine) | Reflux in ethanol, catalytic acid or base | researchgate.netgsconlinepress.comacs.orgbjbs.com.br |

| Acetone | Schiff Base (Imine) | Reflux, azeotropic removal of water | researchgate.netgsconlinepress.com |

The 6-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govbyjus.com

In a Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl⁻, Br⁻) or cyanide (CN⁻), in the presence of a copper(I) salt catalyst. wikipedia.orgbyjus.com This provides a powerful method for introducing a range of substituents onto the aromatic ring that are not easily introduced by direct electrophilic substitution.

Table 4: Potential Transformations via Diazotization

| Reaction | Reagents | Product Type | Reference for General Method |

| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt | organic-chemistry.org |

| Sandmeyer (Chlorination) | CuCl | 6-Chloro-1,2-dimethyl-1H-indole | wikipedia.orgbyjus.com |

| Sandmeyer (Bromination) | CuBr | 6-Bromo-1,2-dimethyl-1H-indole | wikipedia.orgbyjus.com |

| Sandmeyer (Cyanation) | CuCN | 1,2-Dimethyl-1H-indole-6-carbonitrile | wikipedia.orgbyjus.com |

| Schiemann Reaction | HBF₄, heat | 6-Fluoro-1,2-dimethyl-1H-indole | organic-chemistry.org |

| Hydrolysis | H₂O, heat | 6-Hydroxy-1,2-dimethyl-1H-indole | wikipedia.org |

Nucleophilic Reactivity of the Indole Nitrogen (N1) and its Derivatives

The nucleophilic character of the indole nitrogen (N1) is a cornerstone of indole chemistry. However, in this compound, the N1 position is substituted with a methyl group, which fundamentally alters its reactivity profile compared to N-unsubstituted indoles. The presence of the methyl group precludes reactions that typically involve the deprotonation of the N-H bond, such as base-mediated alkylations or acylations at this site. semanticscholar.org Consequently, the nucleophilic reactivity of the core indole structure is primarily centered on the C3 position, which is the preferred site for electrophilic attack in electron-rich indole systems. bhu.ac.in

The amino group at the C6 position can readily participate in a variety of nucleophilic substitution and addition reactions. Common transformations include N-acylation and N-alkylation, which are fundamental for the synthesis of a diverse range of derivatives.

N-Acylation: The 6-amino group can be acylated using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. organic-chemistry.org These reactions typically proceed under standard conditions to yield the corresponding N-acyl-1,2-dimethyl-1H-indol-6-amine derivatives. The formation of an amide bond is a widely researched transformation in organic chemistry. organic-chemistry.org

N-Alkylation: Alkylation of the 6-amino group can be achieved using alkyl halides or through reductive amination. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for introducing alkyl groups. The synthesis of N-substituted indole derivatives is a significant area of research due to the biological activities of these compounds. semanticscholar.orgtandfonline.com

The following table summarizes the potential nucleophilic reactions at the 6-amino group of this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride, pyridine, CH2Cl2 | N-Acyl-1,2-dimethyl-1H-indol-6-amine |

| N-Acylation | Acetic anhydride, heat | N-Acetyl-1,2-dimethyl-1H-indol-6-amine |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), DMF | N-Alkyl-1,2-dimethyl-1H-indol-6-amine |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH3CN) | N-Alkyl-1,2-dimethyl-1H-indol-6-amine |

Oxidative and Reductive Transformations of the Indole System

The indole nucleus of this compound is susceptible to both oxidative and reductive transformations, which can be controlled by the choice of reagents and reaction conditions.

Oxidative Transformations:

The indole ring system can undergo oxidation at various positions. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. However, milder oxidation conditions can selectively target specific positions. For instance, oxidation of the indole nucleus can lead to the formation of oxindole (B195798) derivatives. The presence of the amino group at the C6 position can also influence the outcome of oxidation reactions. In some cases, oxidative coupling reactions can occur between indole molecules or with other aromatic systems. nih.gov The oxidation of N-methyl-1H-indol-6-amine with reagents like potassium permanganate (B83412) can result in the formation of the corresponding indole-6-carboxylic acid. Electrosynthesis provides a modern approach for oxidative transformations of hydrazones to construct various azacycles. beilstein-journals.org

Reductive Transformations:

The reduction of the indole system can also be achieved under various conditions. Catalytic hydrogenation is a common method for the reduction of the indole ring. Depending on the catalyst and conditions, either the pyrrole ring or the benzene ring can be selectively reduced. For example, reduction with lithium in liquid ammonia (B1221849) can lead to the reduction of the benzene ring, yielding 4,7-dihydroindole derivatives. bhu.ac.in Conversely, catalytic hydrogenation over platinum or palladium catalysts can lead to the reduction of the pyrrole ring, forming indoline (B122111) derivatives. The synthesis of this compound itself can be achieved via the reduction of a corresponding nitro-indole precursor, typically using catalytic hydrogenation with palladium on carbon (Pd/C). smolecule.com

The table below outlines key oxidative and reductive transformations applicable to the this compound system.

| Transformation | Reagents and Conditions | Potential Product(s) |

| Oxidation | ||

| Ring Oxidation | Potassium permanganate (KMnO4) | 1,2-Dimethyl-1H-indole-6-carboxylic acid |

| Oxidative Coupling | Metal catalyst (e.g., Cu, Ru), oxidant (e.g., O2) | Dimeric or coupled indole products nih.gov |

| Reduction | ||

| Nitro Group Reduction (for synthesis) | H2, Pd/C | This compound smolecule.com |

| Benzene Ring Reduction | Li, liquid NH3 | 1,2-Dimethyl-4,7-dihydro-1H-indol-6-amine bhu.ac.in |

| Pyrrole Ring Reduction | H2, PtO2 or Pd/C | 1,2-Dimethyl-2,3-dihydro-1H-indol-6-amine (indoline) |

| Reductive Alkylation of C3 | Carboxylic acid, H2, Co catalyst | 3-Alkyl-1,2-dimethyl-1H-indol-6-amine rsc.org |

Mechanistic Investigations of Key Chemical Transformations and Intermediates

The mechanistic pathways of reactions involving this compound are largely inferred from studies on related indole derivatives. Key transformations include electrophilic substitution on the indole ring and reactions involving the exocyclic amino group.

Mechanism of Electrophilic Substitution:

The indole ring is electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.in In this compound, the C3 position is unsubstituted and thus remains the primary site for electrophilic attack. The mechanism involves the attack of an electrophile on the C3 position to form a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the indole ring, including the N1 nitrogen. Subsequent loss of a proton from the C3 position restores the aromaticity of the indole ring, yielding the 3-substituted product. The presence of the electron-donating methyl group at C2 and the amino group at C6 further activates the indole ring towards electrophilic attack.

Mechanism of N-Acylation of the 6-Amino Group:

The acylation of the 6-amino group proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the leaving group (e.g., chloride ion), results in the formation of the stable amide product. This is a widely established mechanism for the formation of amide bonds. organic-chemistry.org

Mechanistic Aspects of Oxidative Coupling:

Oxidative coupling reactions of indoles can proceed through various mechanisms, often involving radical or cationic intermediates. In metal-catalyzed oxidative couplings, the mechanism may involve the formation of an organometallic intermediate. For example, a proposed mechanism for the ruthenium-catalyzed oxidative annulation involves the formation of a ruthenacycle intermediate. mdpi.com In other cases, a single-electron transfer (SET) from the electron-rich indole to an oxidant can generate a radical cation, which then reacts with another nucleophile. The precise mechanism is highly dependent on the specific reagents and conditions employed.

The table below summarizes key mechanistic concepts relevant to the reactivity of this compound.

| Reaction | Key Mechanistic Steps | Intermediates |

| Electrophilic Substitution at C3 | 1. Attack of electrophile at C3. 2. Formation of a resonance-stabilized cation. 3. Deprotonation to restore aromaticity. | Sigma complex (arenium ion) bhu.ac.in |

| N-Acylation of 6-Amino Group | 1. Nucleophilic attack of the amine on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the leaving group. | Tetrahedral intermediate organic-chemistry.org |

| Metal-Catalyzed Oxidative Coupling | 1. Coordination of the indole to the metal center. 2. C-H activation or oxidative addition. 3. Reductive elimination or further reaction. | Organometallic intermediates (e.g., ruthenacycle) mdpi.com |

Advanced Derivatization Strategies and Analogue Synthesis for Mechanistic Research

Systematic Functionalization of the 6-Amino Group for Probe Design

The exocyclic amino group at the C6-position of the 1,2-dimethyl-1H-indole core serves as a versatile synthetic handle for introducing a variety of functional groups. These modifications are instrumental in designing probes to study biological interactions and elucidating the role of this moiety in target binding.

The conversion of the 6-amino group into substituted amides and ureas is a fundamental strategy for probing the steric and electronic requirements of binding pockets in biological targets. These derivatives allow for the systematic variation of substituents, which is crucial for building robust structure-activity relationship (SAR) models.

Amide Synthesis: The most direct method for amide synthesis involves the acylation of 1,2-dimethyl-1H-indol-6-amine with acyl chlorides or carboxylic anhydrides under basic conditions. The choice of the acylating agent allows for the introduction of a wide range of functionalities, from simple alkyl and aryl groups to more complex heterocyclic moieties. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can be used to couple carboxylic acids directly with the amine, offering a milder reaction pathway for sensitive substrates.

Urea (B33335) Synthesis: Substituted ureas are typically prepared by reacting the primary amine with an appropriate isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. For instances where the desired isocyanate is unstable or commercially unavailable, it can be generated in situ from a primary amide via a Hofmann rearrangement. thieme.deorganic-chemistry.org Phosgene or its safer equivalents, like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), can also be employed to first form a carbamoyl (B1232498) chloride or an activated intermediate, which then reacts with another amine to yield unsymmetrical ureas. nih.gov This step-wise approach provides greater control and flexibility in the synthesis of diverse urea analogues. researchgate.net

These systematic modifications help to map the topology of the binding site, identifying key hydrogen bond donor/acceptor interactions and steric constraints that govern molecular recognition.

Table 1: Synthesis of Amide and Urea Derivatives of this compound

| Derivative Type | Reactant 1 | Reactant 2/Reagent | General Product Structure | Purpose |

|---|---|---|---|---|

| Amide | This compound | R-COCl or (R-CO)₂O / Base | 1,2-Dimethyl-6-(acylamino)-1H-indole | Probe steric/electronic effects of R-group |

| Urea | This compound | R-N=C=O | 1-(1,2-Dimethyl-1H-indol-6-yl)-3-R-urea | Probe H-bonding and substituent effects |

| Urea (via CDI) | This compound | 1. CDI 2. R-NH₂ | 1-(1,2-Dimethyl-1H-indol-6-yl)-3-R-urea | Access to diverse ureas from amines |

Sulfonamides and their derivatives are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids or amides. nih.gov Their synthesis from this compound provides access to a distinct chemical space for mechanistic studies.

Sulfonamide Synthesis: The standard method for preparing sulfonamides involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine (B92270) or triethylamine. researchgate.net This reaction is robust and accommodates a wide variety of substituents (R) on the sulfonyl chloride, including alkyl, aryl, and heteroaryl groups. This allows for the introduction of diverse structural motifs to probe interactions with biological targets.

Sulfonylurea Synthesis: Sulfonylureas are typically synthesized by the reaction of a primary sulfonamide with an isocyanate. acs.org Therefore, a two-step sequence is required starting from this compound. First, the amine is converted to a primary sulfonamide (e.g., by reaction with sulfuryl chloride and then ammonia). This primary sulfonamide can then be coupled with various isocyanates to yield the target sulfonylurea analogues. acs.orgresearchgate.net These compounds introduce a highly polar and directionally specific hydrogen-bonding group, which can be pivotal for target affinity and selectivity.

Table 2: Synthesis of Sulfonamide and Sulfonylurea Derivatives

| Derivative Type | Starting Material | Key Reagents | General Product Structure | Key Features |

|---|---|---|---|---|

| Sulfonamide | This compound | R-SO₂Cl, Base | N-(1,2-Dimethyl-1H-indol-6-yl)-R-sulfonamide | Introduces acidic N-H, tetrahedral geometry |

| Sulfonylurea | Primary Sulfonamide Derivative | R-N=C=O | 1-(R-sulfonyl)-3-(1,2-Dimethyl-1H-indol-6-yl)urea | Strong H-bond donor/acceptor motif |

Attaching spectroscopic tags to this compound transforms it into a molecular probe for use in fluorescence microscopy, flow cytometry, or biophysical assays. The 6-amino group is an ideal site for conjugation with fluorophores and other reporter molecules.

The amine can be reacted with N-hydroxysuccinimide (NHS) esters or isothiocyanates of common fluorophores, such as fluorescein (B123965) (FITC) or rhodamine, to form stable amide or thiourea (B124793) linkages, respectively. These reactions are typically performed in buffered aqueous solutions or polar aprotic solvents. The resulting fluorescent conjugates can be used to visualize the localization of the parent compound in cells or tissues. acs.orgnih.gov

For assays requiring a "turn-on" response, where fluorescence is generated or enhanced upon a specific event, the amine can be derivatized with fluorogenic reagents. For example, reaction with non-fluorescent compounds like fluorescamine (B152294) results in a fluorescent pyrrolinone product. acs.org Another strategy involves attaching the indole (B1671886) scaffold to a fluorophore via a linker that is cleavable by a specific enzyme. This creates a quenched probe that becomes fluorescent only in the presence of the target enzyme's activity. Derivatization with sulfonyl chlorides bearing a permanently charged group, such as 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), can be used to enhance ionization efficiency in mass spectrometry-based detection methods. researchgate.net

Modification of the Indole Ring System for Structural Diversification

While the 6-amino group offers a primary site for functionalization, modification of the indole ring itself provides a powerful avenue for generating structural diversity. These strategies can alter the molecule's shape, electronics, and metabolic stability.

Halogen atoms serve as versatile synthetic handles on the indole ring, enabling a wide range of subsequent palladium-catalyzed cross-coupling reactions. Electrophilic halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at electron-rich positions of the indole nucleus, such as C3, C4, or C7. The regioselectivity can be controlled by the choice of reagents and reaction conditions.

Once halogenated, the resulting halo-indole can be subjected to various cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. nih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) introduces new aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with amines (R-NH₂) allows for the synthesis of di-aminophenyl indoles or the introduction of other nitrogen-containing heterocycles. mit.edunih.govacs.org

Sonogashira Coupling: Reaction with terminal alkynes (R-C≡CH) introduces alkynyl substituents.

These reactions are highly modular, allowing for the rapid generation of libraries of analogues with diverse substituents around the indole core. rsc.org The use of specialized phosphine (B1218219) ligands and palladium precatalysts has broadened the scope of these reactions to include complex and functionalized coupling partners under mild conditions. mit.edunih.gov

Table 3: Palladium-Catalyzed Cross-Coupling Reactions on a Halo-Indole Scaffold

| Reaction Name | Coupling Partner | Catalyst/Ligand System | Bond Formed | Resulting Moiety |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OR)₂ | Pd(OAc)₂ / SPhos, XPhos | C-C | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / RuPhos, BrettPhos | C-N | Substituted Amine |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | C-C (sp) | Alkynyl |

| Heck | Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | C-C (sp²) | Alkenyl |

To explore more complex and rigid three-dimensional chemical space, spirocyclic and fused polycyclic systems can be constructed onto the indole framework. These modifications can significantly constrain the conformation of the molecule, often leading to enhanced potency and selectivity.

Spiro Systems: Spirocycles are formed when a single atom is common to two rings. qmul.ac.ukqmul.ac.uk A common strategy to form a spiro-indoline is through a [3+2] cycloaddition reaction. For example, an azomethine ylide generated in situ from an isatin (B1672199) derivative (an oxidized indole) and an amino acid can react with various dipolarophiles to create complex spiro[pyrrolidine-3,3'-oxindole] scaffolds. acs.org Such strategies can be adapted to the this compound core, potentially involving oxidation of the indole ring followed by cycloaddition.

Fused Systems: Fused systems are created by annulating a new ring onto one of the bonds of the indole nucleus. The Fischer indole synthesis itself is a cyclization reaction, and similar principles can be applied to build additional rings. For instance, intramolecular Heck reactions can be used to fuse a new ring onto the indole core. Another powerful method is the [4+2] cycloaddition (Diels-Alder reaction), where the indole can act as the diene or dienophile component to construct a new six-membered ring. nih.gov Cascade reactions, where a single synthetic operation triggers a series of bond-forming events, are particularly efficient for building complex fused heterocycles from relatively simple starting materials. acs.org These advanced strategies lead to novel molecular architectures with unique pharmacological profiles.

Sophisticated Spectroscopic and Structural Characterization for Fundamental Understanding

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically, hydrogen and carbon isotopes).

Advanced 2D and 3D NMR Techniques for Complete Assignment and Dynamics

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning all proton (¹H) and carbon (¹³C) signals and in determining the connectivity of the molecular framework. There are no published studies employing these advanced 2D or 3D NMR techniques for 1,2-Dimethyl-1H-indol-6-amine. Such data would be essential to confirm the positions of the methyl groups and the amine group on the indole (B1671886) ring.

Conformational Analysis and Tautomerism Studies via NMR

NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to study the spatial arrangement of atoms and any potential conformational isomers. Furthermore, NMR is a powerful tool to investigate tautomerism, which could be relevant for the amine group on the indole ring. However, no literature detailing such conformational or tautomeric studies for this compound could be located.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying characteristic functional groups. For this compound, one would expect to observe characteristic bands for N-H stretching and bending (from the amine group), C-H stretching (from the aromatic and methyl groups), and C=C and C-N stretching vibrations from the indole ring system. Despite the utility of these techniques, no experimental FT-IR or Raman spectra for this specific compound have been published.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound, which in turn confirms its elemental composition. Analysis of the fragmentation pattern provides valuable information about the molecule's structure and stability. While the nominal molecular weight is known, no HRMS data or detailed fragmentation analysis for this compound is available in the scientific literature.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis and Excited State Dynamics

Ultraviolet-Visible (UV-Vis) absorption and fluorescence (emission) spectroscopy are used to study the electronic transitions within a molecule. These techniques provide insights into the electronic structure, conjugation, and excited-state properties of a compound. The indole scaffold is known to be chromophoric and often fluorescent. However, no UV-Vis absorption or emission spectra for this compound have been documented in research publications.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. It provides precise bond lengths, bond angles, and details about intermolecular interactions and crystal packing. There is no evidence of a crystal structure determination for this compound in the Cambridge Structural Database or other crystallographic repositories.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if chiral derivatives are formed)

While this compound is an achiral molecule, its derivatives can be synthesized to contain stereogenic centers, resulting in the formation of enantiomers. The characterization and assignment of the absolute configuration of these chiral derivatives are crucial for understanding their chemical and biological properties. Chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), are powerful non-empirical tools for this purpose. nih.gov

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a specific enantiomer.

The application of ECD for the stereochemical elucidation of chiral indole derivatives is a well-established methodology. rsc.orguitm.edu.my The indole nucleus itself is a chromophore, and its electronic transitions are influenced by the chiral environment imposed by stereogenic centers in its derivatives. By comparing the experimentally measured ECD spectrum of a new chiral indole derivative with the spectra of known compounds or with quantum-chemically calculated spectra, the absolute configuration can be unambiguously determined. nih.govuitm.edu.my

Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral substituent at the nitrogen atom or through reactions that create a stereocenter on the indole ring or its side chains, ECD would be the premier method for their enantiomeric characterization. The process would typically involve the following steps:

Synthesis and Separation of Enantiomers: Chiral derivatives would be synthesized, potentially as a racemic mixture. Subsequent separation of the enantiomers would be achieved using techniques like preparative chiral High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net

Experimental ECD Measurement: The ECD spectra of the isolated enantiomers would be recorded in a suitable solvent.

Quantum Chemical Calculations: To definitively assign the absolute configuration, theoretical ECD spectra for one of the enantiomers (e.g., the R-enantiomer) would be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govuitm.edu.my These calculations consider the molecule's possible conformations to generate a weighted average theoretical spectrum.

Comparison and Assignment: The experimental ECD spectrum is then compared to the calculated spectrum. A match between the experimental spectrum of one enantiomer and the calculated spectrum for the R-configuration would confirm its absolute configuration as R, and consequently, the other enantiomer as S.

The indole chromophore in derivatives typically exhibits characteristic electronic transitions in the UV region (around 200-350 nm), which give rise to distinct Cotton effects in the ECD spectrum. rsc.org The signs and magnitudes of these Cotton effects are directly related to the molecule's stereochemistry. For instance, in complex indole alkaloids, specific transitions have been correlated with the chirality of certain rings within the molecular structure. rsc.org

To illustrate the potential data obtained from such an analysis, the following table presents hypothetical ECD data for a chiral derivative of this compound.

Table 1: Hypothetical Experimental ECD Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 310 | +15,200 |

| 285 | -8,500 |

| 250 | +22,000 |

| 220 | -31,400 |

The exciton (B1674681) chirality method is a semi-empirical approach within ECD that can be particularly useful when a molecule contains two or more interacting chromophores. nih.gov If a chiral derivative of this compound were to be further functionalized with another chromophore, the sign of the resulting exciton couplet in the ECD spectrum could directly indicate the absolute configuration based on the spatial orientation of the two chromophores. nih.gov

The following table lists the chemical compounds mentioned in this article.

Theoretical and Computational Chemistry for Mechanistic Insights and Predictive Modeling

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecules like 1,2-Dimethyl-1H-indol-6-amine. wikipedia.orgwikipedia.orgnovapublishers.com These first-principles approaches solve the electronic Schrödinger equation to determine the electronic structure and other properties of the molecule without the need for empirical parameters. wikipedia.org DFT, in particular, has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost, making it suitable for a wide range of applications from studying electronic states to elucidating reaction mechanisms. wikipedia.orgsumitomo-chem.co.jp

Quantum chemical calculations offer a detailed picture of the electronic landscape of this compound. The analysis of its electronic structure involves understanding how electrons are distributed across the molecule, which in turn dictates its reactivity and intermolecular interactions. The indole (B1671886) ring system, with its fused bicyclic structure, and the presence of both an amine group and two methyl groups, creates a unique electronic environment.

Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The charge distribution within the molecule, often visualized using electrostatic potential maps, highlights regions of positive and negative charge. The nitrogen atom of the amine group and the nitrogen within the indole ring are expected to be regions of higher electron density, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the amine group and the methyl groups will carry partial positive charges.

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| DFT (B3LYP) | 6-31G | -5.23 | -0.89 | 4.34 |

| HF | 6-31G | -7.81 | 1.25 | 9.06 |

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. semanticscholar.orgnih.govschrodinger.comdoi.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. bohrium.comlongdom.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. These predicted spectra can aid in the assignment of complex experimental spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. nih.gov It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the UV-Vis spectrum. This information provides insights into the electronic transitions occurring within the molecule, often involving the HOMO and LUMO.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a theoretical infrared (IR) spectrum, where the frequencies correspond to the various vibrational modes of the molecule (e.g., N-H stretching, C-H stretching, C=C bending). Comparing the calculated IR spectrum with the experimental one can help in identifying characteristic functional groups and confirming the molecular structure. longdom.org

| Spectroscopic Technique | Predicted Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - N-H | 3.45 | 3.52 |

| ¹³C NMR | Chemical Shift (ppm) - C6 | 138.2 | 137.9 |

| UV-Vis | λ_max (nm) | 295 | 298 |

| IR | N-H Stretch (cm⁻¹) | 3410 | 3425 |

The flexibility of the methyl groups in this compound allows for different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers for interconversion between them. researchgate.netacs.orgmdpi.com Computational methods can systematically explore the potential energy surface of the molecule by rotating specific bonds and calculating the energy of each resulting conformation.

The results of a conformational analysis can reveal the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules, including biological targets. The energy differences between conformers and the heights of the energy barriers for their interconversion can be calculated to determine the relative populations of each conformer at a given temperature and the rates at which they interconvert.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. masterorganicchemistry.com A transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable configuration that cannot be isolated experimentally. masterorganicchemistry.com

For reactions involving this compound, such as electrophilic substitution or reactions at the amine group, transition state calculations can provide critical insights. These calculations can determine the activation energy of the reaction, which is the energy difference between the reactants and the transition state. sumitomo-chem.co.jpnih.gov A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified. For instance, in a multicomponent reaction involving a related dimethyl indole, DFT calculations were used to evaluate the energy barriers for different proposed steps, including tautomerization and the role of solvent molecules as proton shuttles. nih.govscispace.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Hypotheses (in vitro context)

To explore the potential of this compound to interact with biological macromolecules, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.govmdpi.comchemmethod.comjbcpm.com These methods provide hypotheses about how the molecule might bind to a protein target in an in vitro setting.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemmethod.comjbcpm.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. chemmethod.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.comresearchgate.netfrontiersin.org Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to simulate their movements. This allows for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. mdpi.comresearchgate.netnih.gov MD simulations can reveal conformational changes that occur upon ligand binding and provide a more realistic picture of the interactions in a solvated environment.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | Asp168, Lys72 | Hydrogen Bond |

| Kinase B | -7.9 | Leu120, Phe183 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Linkages to Biological Systems (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. msjonline.orgnih.govresearchgate.netd-nb.info By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the mechanism of action. msjonline.org

For a series of indole derivatives including analogs of this compound, a QSAR model could be developed using a training set of compounds with known biological activities. Molecular descriptors such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build the QSAR equation. msjonline.org

A validated QSAR model can provide valuable information about which structural features are important for the observed biological activity, thus guiding the design of more potent analogs in a non-clinical context.

This compound: A Versatile Building Block in Complex Chemical Synthesis

The indole nucleus is a cornerstone in synthetic organic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Among the vast family of indole derivatives, this compound emerges as a particularly interesting synthetic intermediate. Its structure, featuring a methylated indole nitrogen and C2 position, combined with a reactive amino group on the benzene (B151609) ring, offers a unique combination of electronic properties and functional handles for chemical modification. This article explores the multifaceted role of this compound as a building block in the construction of diverse and complex chemical architectures.

Role As a Synthetic Intermediate and Building Block in Complex Chemical Architectures

The strategic placement of methyl groups at the N1 and C2 positions of 1,2-Dimethyl-1H-indol-6-amine directs further reactions and stabilizes the indole (B1671886) core. The N1-methylation prevents competing N-functionalization reactions, thereby simplifying product outcomes. The C2-methyl group influences the electronic nature of the indole and can participate in certain cyclization reactions. Crucially, the 6-amino group provides a potent nucleophilic center and a versatile functional handle for a wide array of chemical transformations, making this compound a valuable precursor for more intricate molecular structures.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov Indole derivatives are frequently employed in MCRs to generate libraries of heterocyclic compounds. ekb.egresearchgate.net While direct literature on MCRs involving this compound is not extensive, its reactivity can be inferred from studies on similar indole structures. scispace.com

The 6-amino group of this compound can act as a primary amine component in various MCRs. For instance, it could participate in Ugi or Passerini-type reactions. Furthermore, the indole C3 position, while sterically influenced by the C2-methyl group, remains a potential site for electrophilic attack, a common pathway in indole-based MCRs. scispace.com The amino group can also be transformed into other functionalities, such as an isothiocyanate or an azide, to expand its utility in different MCRs.

A plausible application is in the synthesis of quinoline (B57606) or pyrimidine-fused systems. For example, a three-component reaction between this compound, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) could lead to the formation of novel amino-quinoline derivatives, a reaction motif that has been demonstrated with other aromatic amines. ekb.eg

Table 1: Representative Multi-Component Reactions Involving Indole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Indole | Aldehyde | Malononitrile | Piperidine, EtOH | 2-Amino-3-cyanopyridine fused systems |

| 3-Cyanoacetyl indole | Aldehyde | 1H-Tetrazol-5-amine | Et3N, DMF | Tetrazolo[1,5-a]pyrimidine derivatives nih.gov |

| 1,3-Dimethylindole | Diazocompound | Electrophile (e.g., imine) | Rh₂(OAc)₄ | Functionalized α-amino-β-indole ketones scispace.com |

This table illustrates the types of MCRs where this compound could potentially be used as a reactant.

The synthesis of polycyclic and fused heterocyclic systems is a major focus in medicinal and materials chemistry. The indole scaffold is a common starting point for building such complex architectures. researchgate.netnih.gov The this compound molecule is well-suited for this purpose, as the 6-amino group provides a key site for annulation reactions, allowing for the construction of additional rings onto the indole framework.

One established strategy involves the condensation of amino-substituted heterocycles with dicarbonyl compounds or their equivalents to form new heterocyclic rings. For instance, the 6-amino group could react with a 1,3-dicarbonyl compound in a reaction analogous to the Friedländer annulation to construct a fused quinoline ring. Similarly, reaction with α-haloketones could lead to the formation of fused pyrazine (B50134) or other nitrogen-containing heterocycles.

Recent advances have demonstrated the synthesis of 6-aminoindoles from cyclohexadienones and amines. acs.org These methods highlight the growing interest in C6-functionalized indoles as precursors to complex polycyclic structures. The derivatization of the 6-position, for example, by converting the amino group to a triflate, opens up pathways for palladium-catalyzed cross-coupling reactions to build intricate carbocyclic or heterocyclic appendages. acs.org

Table 2: Examples of Reactions for Constructing Fused Systems from Amino-Aromatics

| Starting Material | Reagent | Reaction Type | Resulting Fused System |

|---|---|---|---|

| o-Phenylenediamine | Carboxylic Acid | Condensation | Benzimidazole |

| 2-Aminothiophenol | Aldehyde | Cyclocondensation | Benzothiazole |

| 6-Aminoindole (B160974) derivative | α,β-Unsaturated ketone | Skraup-type reaction | Indoloquinoline |

This table provides examples of annulation strategies that could be applied to this compound.

The unique electronic properties of the indole ring, combined with the functionality of the amino group, make this compound a promising candidate for the development of novel organic materials.

Polymers: The electropolymerization of amino-substituted indoles, such as 5-aminoindole, has been shown to produce conducting polymers. researchgate.netchem-soc.sinih.gov These polymers, like poly(5-aminoindole), exhibit good electrochemical activity and stability. researchgate.net By analogy, this compound can be expected to undergo oxidative polymerization to form a conducting polymer. The polymerization would likely occur through coupling at the C3 and C7 positions, creating a conjugated polymer backbone. The resulting material could have applications in sensors, electrochromic devices, and corrosion protection. chem-soc.si

Dyes: The 6-amino group is a key feature for dye synthesis. It can be readily diazotized using nitrous acid and then coupled with various aromatic compounds (coupling components) to form a wide range of azo dyes. The color of the resulting dye can be tuned by the choice of the coupling partner. The indole moiety itself acts as a powerful auxochrome, influencing the spectral properties of the dye. These dyes could find applications in textiles, printing, and as fluorescent probes. nih.gov

Table 3: Potential Material Applications of this compound Derivatives

| Material Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Conducting Polymer | Oxidative Electropolymerization | Biosensors, Anti-corrosion coatings researchgate.netchem-soc.si |

| Azo Dye | Diazotization and Azo Coupling | Textile dyeing, Organic pigments nih.gov |

Chiral ligands are essential for asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals. Indole-based structures have been successfully incorporated into various ligand scaffolds. rsc.orgchinesechemsoc.org The this compound framework offers an attractive platform for designing new ligands.

The 6-amino group serves as a convenient attachment point for introducing catalytically active moieties. For example, it can be readily converted into a phosphino (B1201336) group via reaction with chlorophosphines, yielding phosphine-amine (P,N) type ligands. These ligands are highly effective in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation and allylic alkylation. rsc.orgchinesechemsoc.org The indole ring itself can participate in non-covalent interactions with substrates, potentially enhancing stereoselectivity.

Furthermore, the amino group allows for the immobilization of the molecule onto a solid support, such as a polymer resin. This would enable its use as a recoverable ligand or catalyst support, which is highly desirable for sustainable and cost-effective chemical processes.

Table 4: Examples of Indole-Based Ligands in Catalysis

| Ligand Type | Structural Features | Application in Catalysis |

|---|---|---|

| Indole-based Phosphine (B1218219) | Chiral backbone with phosphine groups | Asymmetric Hydrogenation, Cross-Coupling |

| Indole-derived N-Heterocyclic Carbene (NHC) | Indole fused to an imidazolium (B1220033) salt | Ruthenium-catalyzed metathesis |

| Bisphosphine-thiourea Ligand | Contains indole and thiourea (B124793) moieties | Iridium-catalyzed asymmetric hydrogenation of unprotected indoles chinesechemsoc.org |

This table showcases the versatility of the indole scaffold in ligand design, suggesting potential avenues for the application of this compound.

While direct and extensive research on this compound is still emerging, its structural features strongly suggest its high potential as a versatile synthetic intermediate. The combination of a protected and substituted indole core with a strategically placed amino group opens up numerous possibilities for the synthesis of complex heterocycles, polycyclic systems, functional materials, and novel catalytic ligands. Future research focusing on the explicit exploration of this compound's reactivity is warranted and will undoubtedly expand the synthetic chemist's toolkit for creating advanced molecular architectures.

Mechanistic Investigations of Biological Interactions in Vitro Focus

Molecular Target Identification and Binding Affinities

Enzyme Active Site Interaction Studies (e.g., Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition mechanisms)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune system suppression by catalyzing the first and rate-limiting step in tryptophan metabolism. rsc.orgiiarjournals.org Its over-expression in many cancers is associated with poor prognosis, making it a significant target for cancer immunotherapy. iiarjournals.orgnih.gov Small molecule inhibitors based on the indole (B1671886) scaffold have been developed to block IDO1 activity. iiarjournals.orgfrontiersin.org

The inhibitory mechanism of these compounds often involves direct interaction with the heme iron within the enzyme's active site. tandfonline.com For instance, computational studies and X-ray crystallography have revealed that inhibitors can bind in a way that obstructs the ligand delivery tunnel, preventing oxygen and water from reaching the active site and hindering the exchange of the substrate tryptophan with its product, kynurenine. nih.gov Key amino acid residues, such as Ser167, L234, and R231, in the active site are crucial for the binding of these inhibitors and the catalytic activity of IDO1. nih.govtandfonline.com

Structurally related compounds, such as 6-substituted aminoindazole derivatives, have been designed as IDO1 inhibitors. rsc.orgresearchgate.net Docking studies of these indazole derivatives suggest that they form effective interactions with the ferrous ion of the heme group and with key residues in the hydrophobic pockets (Pocket A and B) of the active site, which is essential for their inhibitory activity. researchgate.net For example, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been noted for its ability to suppress IDO1 protein expression. rsc.org

Table 1: IDO1 Inhibition by Structurally Related Indole/Indazole Derivatives

Receptor Binding and Agonism/Antagonism Mechanisms (e.g., 5-HT1D receptor interaction)

Indole-based structures, particularly tryptamine (B22526) derivatives, are known to interact with serotonin (B10506) (5-HT) receptors. The 5-HT1D receptor subtype is a target for certain therapeutic agents. researchgate.net The binding affinity of indole derivatives to the 5-HT1D receptor is significantly influenced by the nature and position of substituents on the indole ring. researchgate.net

Research has indicated that a substituent at the 5-position of the indole ring capable of participating in hydrogen bonding is often considered important for high-affinity binding. researchgate.net However, studies on 5-alkyltryptamine analogues, which lack a heteroatom for hydrogen bonding at this position, have shown that these compounds can still exhibit high binding affinities for the human 5-HT1D receptor. researchgate.net For example, analogues with a tert-butyl group at the 5-position have displayed high binding affinity (Ki < 1 nM). researchgate.net This suggests that lipophilicity at this position also plays a critical role in receptor binding.

The compound L-703,664, an analogue of 3-[2-(dimethylamino)ethyl]-1H-indole, acts as a 5-HT1D receptor agonist and shows selectivity over other 5-HT receptor subtypes like 5-HT1A, 5-HT2A, and 5-HT3. The structure-affinity relationships for tryptamines at 5-HT1E and 5-HT1F receptors appear to be quite similar, indicating that designing ligands with high selectivity between these closely related subtypes can be challenging. nih.gov

Table 2: Binding Affinities of Related Indole Derivatives at Serotonin Receptors

Modulation of Cellular Pathways: Mechanistic Studies

Investigations into Cell Cycle Arrest Mechanisms

Indole and indazole derivatives have demonstrated the ability to modulate the cell cycle, a key process in cancer proliferation. The compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, for example, was found to induce G2/M cell cycle arrest in human colorectal cancer cells (HCT116). rsc.org This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation. rsc.org

Similarly, other novel indole derivatives have been shown to cause cell cycle arrest in different phases. Studies on 2-(thiophen-2-yl)-1H-indole derivatives revealed an arrest at the S and G2/M phases in HCT-116 cells. nih.gov Another study involving N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives reported a significant accumulation of cells in the G2/M phase, indicating that the inhibitory activity of these compounds is associated with the disruption of the cell cycle. mdpi.com Furthermore, certain 5-nitroindole (B16589) scaffolds have been shown to induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. d-nb.info

Table 3: Effects of Related Indole/Indazole Derivatives on Cell Cycle

Protein Expression Modulation Pathways

The biological effects of indole derivatives are often mediated through the modulation of protein expression. As mentioned, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine and the related N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine have been shown to remarkably suppress the expression of IDO1 protein. rsc.orgresearchgate.net This downregulation of a key immunosuppressive enzyme is a primary mechanism for their potential anticancer activity.

In addition to IDO1, other proteins are affected. For instance, the G2/M cell cycle arrest induced by N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine is associated with changes in the expression of cell cycle-related proteins. rsc.org Similarly, treatment of cancer cells with 2-aryl-6-substituted quinazolinones, which can incorporate an indole moiety, led to marked increases in cyclin B1 expression, consistent with G2/M phase arrest. nih.gov Substituted 5-nitroindole scaffolds have been found to down-regulate c-Myc expression at both the transcriptional and translational levels. d-nb.info The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was also found to reduce the expression of matrix metalloproteinase MMP9, which is involved in cell mobility. researchgate.net

Signal Transduction Pathway Analysis